molecular formula C16H17ClN6O B3892014 5-[(3-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

5-[(3-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B3892014
M. Wt: 344.80 g/mol
InChI Key: ZTXFEJJRQWQRKP-UHFFFAOYSA-N
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Description

The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are a type of fused pyrazole and pyrimidine rings . These compounds have attracted a lot of attention due to their significant biological activities, including anti-inflammatory, anti-tumor, anti-viral, and more .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines would depend on the specific substituents and their positions. Generally, these compounds can undergo various reactions to introduce different functional groups, thereby improving their structural diversity .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines would depend on their specific structure and substituents. For example, 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, a related compound, is a solid at room temperature and has a molecular weight of 211.61 .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidines would depend on their specific biological activity. For example, some pyrazolo[1,5-a]pyrimidines have been found to inhibit certain enzymes, thereby exhibiting anti-tumor activity .

Safety and Hazards

The safety and hazards of pyrazolo[1,5-a]pyrimidines would depend on their specific structure and substituents. For example, 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is associated with certain hazards, including harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Pyrazolo[1,5-a]pyrimidines are a promising class of compounds for drug discovery due to their significant biological activities and synthetic versatility . Future research may focus on the design and synthesis of new pyrazolo[1,5-a]pyrimidines with improved biological activities and selectivity .

Properties

IUPAC Name

(3-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)-(3-ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6O/c1-3-11-10-8-22(5-4-12(10)20-19-11)16(24)14-13(17)15-18-6-9(2)7-23(15)21-14/h6-7H,3-5,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXFEJJRQWQRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC2=C1CN(CC2)C(=O)C3=NN4C=C(C=NC4=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(3-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
5-[(3-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 3
Reactant of Route 3
5-[(3-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 4
Reactant of Route 4
5-[(3-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 5
Reactant of Route 5
5-[(3-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 6
5-[(3-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

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